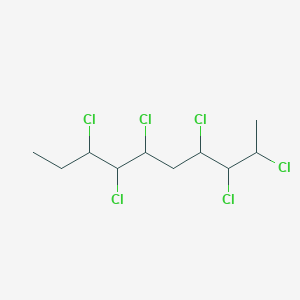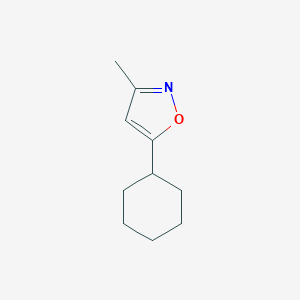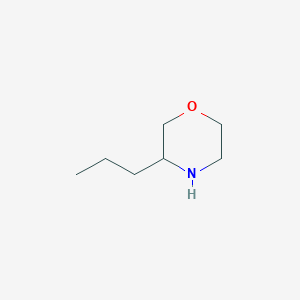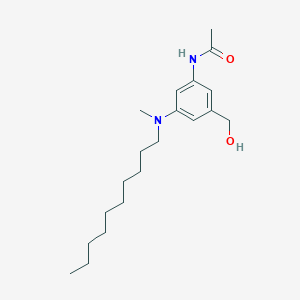
1-chloro-4-isothiocyanatonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiocyanic acid, 4-chloro-1-naphthyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of isothiocyanic acid, featuring a naphthalene ring substituted with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanic acid, 4-chloro-1-naphthyl ester typically involves the reaction of 4-chloro-1-naphthylamine with thiophosgene or its derivatives. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the naphthylamine to form the desired ester. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of isothiocyanic acid, 4-chloro-1-naphthyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Isothiocyanic acid, 4-chloro-1-naphthyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with isothiocyanic acid, 4-chloro-1-naphthyl ester include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane, chloroform, or tetrahydrofuran, and may require catalysts or specific temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from reactions involving isothiocyanic acid, 4-chloro-1-naphthyl ester include thiourea derivatives, substituted naphthyl esters, and various addition products depending on the nature of the nucleophile involved .
Scientific Research Applications
Isothiocyanic acid, 4-chloro-1-naphthyl ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of biologically active molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isothiocyanic acid, 4-chloro-1-naphthyl ester involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino groups on proteins, which can result in enzyme inhibition or activation depending on the context .
Comparison with Similar Compounds
Isothiocyanic acid, 4-chloro-1-naphthyl ester can be compared with other isothiocyanate derivatives such as:
Isothiocyanic acid, 1-naphthyl ester: Similar structure but without the chlorine substitution, leading to different reactivity and applications.
Phenyl isothiocyanate: A simpler aromatic isothiocyanate with different physical and chemical properties.
Alkyl isothiocyanates: These compounds have alkyl groups instead of aromatic rings, resulting in different reactivity and uses.
Properties
CAS No. |
101670-65-9 |
|---|---|
Molecular Formula |
C11H6ClNS |
Molecular Weight |
219.69 g/mol |
IUPAC Name |
1-chloro-4-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |
InChI Key |
KMDNKLRJLQTHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
Key on ui other cas no. |
101670-65-9 |
Synonyms |
1-chloro-4-isothiocyanato-naphthalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




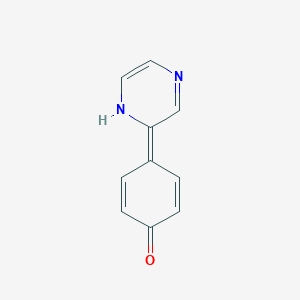
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

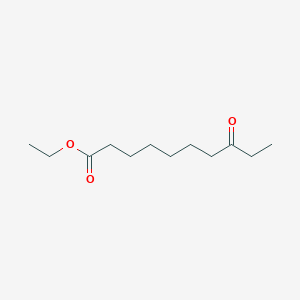
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
